molecular formula C16H26INO B5089316 N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine

N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine

Cat. No.: B5089316
M. Wt: 375.29 g/mol
InChI Key: MTTXIQQNGMAKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine, also known as DHIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DHIE is a selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. In

Scientific Research Applications

N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.

Mechanism of Action

N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine exerts its effects by selectively binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. By binding to the sigma-1 receptor, this compound modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. This compound has also been found to decrease the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells and tissues. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, leading to its analgesic and mood-regulating effects.

Advantages and Limitations for Lab Experiments

N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has several advantages for lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for specific targeting of this protein in experimental models. This compound is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental model used. Additionally, this compound may have off-target effects on other proteins and receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine. One area of interest is the development of this compound-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of this compound as an alternative to opioids for pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other proteins and receptors.

Synthesis Methods

The synthesis of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine involves a multi-step process that starts with the reaction of 4-iodophenol with 1-bromo-6-chlorohexane in the presence of potassium carbonate. The resulting product is then treated with diethylamine and purified through column chromatography to obtain this compound in high yield and purity.

Properties

IUPAC Name

N,N-diethyl-6-(4-iodophenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26INO/c1-3-18(4-2)13-7-5-6-8-14-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTXIQQNGMAKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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